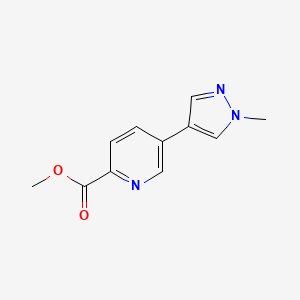

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate

Description

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a 1-methylpyrazol-4-yl group and at the 2-position with a methyl ester moiety. Its molecular formula is C₁₁H₁₁N₃O₂ (molecular weight: 217.22 g/mol).

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 5-(1-methylpyrazol-4-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c1-14-7-9(6-13-14)8-3-4-10(12-5-8)11(15)16-2/h3-7H,1-2H3 |

InChI Key |

OCKHOGOUPJGKJB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate typically involves two key steps:

- Formation of the 1-methyl-1H-pyrazole moiety.

- Coupling or substitution on the pyridine-2-carboxylate scaffold.

The pyrazole ring is usually constructed via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or α,β-unsaturated esters, followed by methylation on the nitrogen atom. The pyridine-2-carboxylate core is often introduced via esterification or coupling reactions.

Specific Synthetic Routes

Cyclization and Condensation Route Using α,β-Unsaturated Esters and Methylhydrazine

A notable method involves the preparation of pyrazole carboxylic acid derivatives by condensation of α,β-unsaturated esters with methylhydrazine under catalytic conditions, followed by cyclization. This approach is exemplified in the preparation of related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which shares structural similarities with the target compound.

- Substitution/Hydrolysis Reaction: An α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide at low temperature in the presence of an acid-binding agent, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.

- Condensation/Cyclization Reaction: The intermediate is then condensed with methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide or sodium iodide. The reaction proceeds through cyclization under controlled temperature and pressure conditions to form the pyrazole ring.

- Purification: The crude product is acidified and recrystallized from a mixture of alcohol and water (e.g., 40% aqueous ethanol) to obtain a pure pyrazole carboxylic acid derivative with high yield (approximately 75%) and purity (>99% by HPLC).

Although this method is described for a difluoromethyl-substituted pyrazole, the reaction conditions and strategy are adaptable for the methyl-substituted pyrazole moiety in this compound synthesis.

Esterification of Pyridine-2-Carboxylic Acid Derivatives

The esterification of pyridine-2-carboxylic acid derivatives to form methyl esters is a well-established procedure, commonly achieved by:

- Conversion of the carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride under reflux.

- Subsequent reaction with methanol or other alcohols in the presence of a base or catalyst to yield the methyl ester.

For example, in related pyridine-pyrazole systems, the acid chloride intermediate is dissolved in a solvent such as dimethylformamide, then reacted with an alcohol and a base (e.g., triethylamine) to form the ester.

Coupling of Pyrazole and Pyridine Rings

The coupling of the pyrazole ring to the pyridine-2-carboxylate core can be achieved via:

- Direct substitution reactions on appropriately functionalized pyridine derivatives.

- Condensation reactions involving pyrazole precursors and pyridine derivatives bearing reactive groups (e.g., halogens or activated esters).

- Transition metal-catalyzed cross-coupling methods (e.g., Suzuki or Buchwald–Hartwig couplings) if halogenated intermediates are available.

Though specific literature on this compound is limited, these general methods are applicable and have been reported for similar heterocyclic systems.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Substitution/Hydrolysis | α,β-unsaturated ester + 2,2-difluoroacetyl halide + base, low temp | N/A | N/A | Formation of α-difluoroacetyl intermediate |

| 2 | Condensation/Cyclization | α-difluoroacetyl intermediate + methylhydrazine + KI catalyst, low temp, reduced pressure | ~75 | >99 (HPLC) | Formation of pyrazole carboxylic acid |

| 3 | Acidification and Recrystallization | 2 M HCl, 40% aqueous ethanol, reflux and cooling | N/A | N/A | Purification step |

| 4 | Esterification | Pyridine-2-carboxylic acid + thionyl chloride + methanol + base | 15-20 (typical) | N/A | Formation of methyl ester |

| 5 | Coupling | Pyrazole intermediate + pyridine derivative, various coupling methods | Variable | N/A | Formation of final this compound |

Research Findings and Perspectives

- The method involving α,β-unsaturated esters and methylhydrazine provides a high-yield, high-purity route to pyrazole carboxylic acid intermediates, which can be further functionalized to the methyl ester form.

- Esterification via acid chloride intermediates is a classical approach, offering moderate yields and straightforward purification.

- Coupling strategies to attach the pyrazole ring to the pyridine core are versatile, with the choice of method depending on available functional groups and desired reaction conditions.

- The overall synthetic route benefits from the use of mild reaction conditions, commercially available starting materials, and scalable purification techniques.

- Challenges include controlling regioselectivity during pyrazole formation and minimizing isomer impurities, which can be addressed by catalyst choice and reaction parameter optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar solvent like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of new drugs due to its potential biological activities.

Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Pyridine-Pyrazole Hybrids

The target compound differs from methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate () in substituent positions:

- Target : Pyridine-2-carboxylate with pyrazole at position 3.

- compound : Pyrazole-3-carboxylate with pyridine at position 4.

Table 1: Structural and Functional Comparison

Implications :

- Positional isomerism affects dipole moments and electronic distribution. The pyridine-2-carboxylate in the target compound may exhibit stronger electron-withdrawing effects, reducing pyridine ring basicity compared to the pyrazole-3-carboxylate analog .

- Crystallinity differences may arise due to distinct hydrogen-bonding networks (see Section 2.3).

Functional Group Variations: Ester vs. Carboximidamide

Compounds in (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ) feature carboximidamide groups instead of esters and partially saturated pyrazole rings.

Table 2: Functional Group Impact

Implications :

Hydrogen Bonding and Crystallization

As discussed in , hydrogen bonding governs molecular aggregation and crystal packing.

Example :

- Target compound : Likely forms C=O···H–C or C=O···π interactions.

- compounds : NH groups enable stronger NH···O/N bonds, leading to higher melting points and denser crystal packing .

Biological Activity

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound that exhibits significant biological activity due to its unique structural features, including the presence of both pyrazole and pyridine rings. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : C10H10N4O2

IUPAC Name : this compound

CAS Number : 1174324-58-3

The compound's structure allows for various interactions with biological targets, which contribute to its pharmacological effects. The presence of the pyrazole ring is particularly noteworthy, as it can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound has been studied for its ability to act as a positive allosteric modulator for muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation can enhance receptor signaling pathways, potentially leading to therapeutic effects in neurological disorders .

- Enzyme Inhibition : It has shown potential in inhibiting key enzymes such as DNA gyrase B in E. coli, which is crucial for bacterial DNA replication. This inhibition may lead to antibacterial effects comparable to established antibiotics .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 9.80 µM |

| Staphylococcus aureus | 14 µM |

| Pseudomonas aeruginosa | 20 µM |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antioxidant Activity

The compound also displays antioxidant properties, which are essential for mitigating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 88.56 ± 0.43% |

This activity indicates its potential use in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has demonstrated anti-inflammatory effects. It stabilizes red blood cell membranes, which can be quantified by measuring hemolysis:

| Treatment Group | Membrane Stabilization (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 86.70 ± 0.259 |

This suggests that the compound may be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various therapeutic contexts:

- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in neurodegenerative diseases .

- Cancer Research : Preliminary findings show that derivatives of this compound exhibit cytotoxicity against cancer cell lines such as HeLa and A375, indicating a potential role in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.